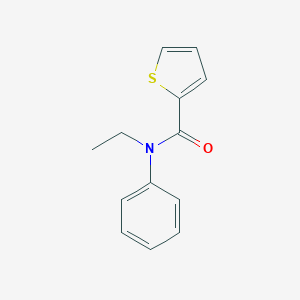
N,N-dibenzylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzylthiophene-2-carboxamide, also known as DBTCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N,N-dibenzylthiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the growth of bacteria and reducing inflammation. N,N-dibenzylthiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
N,N-dibenzylthiophene-2-carboxamide has been found to have a low toxicity profile and has been shown to be well-tolerated in animal studies. It has been found to have anti-inflammatory and antimicrobial effects, as well as potential applications in organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dibenzylthiophene-2-carboxamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemicals. Additionally, N,N-dibenzylthiophene-2-carboxamide has unique electronic properties that make it a potential candidate for use in organic electronics. One limitation of using N,N-dibenzylthiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on N,N-dibenzylthiophene-2-carboxamide. One area of interest is its potential applications in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action of N,N-dibenzylthiophene-2-carboxamide and its potential applications in the treatment of bacterial infections and inflammatory diseases. Further studies are also needed to explore the potential side effects of N,N-dibenzylthiophene-2-carboxamide and its long-term safety profile.
In conclusion, N,N-dibenzylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have antimicrobial and anti-inflammatory properties, as well as potential applications in organic electronics. Further research is needed to fully understand the potential applications and limitations of N,N-dibenzylthiophene-2-carboxamide.
Méthodes De Synthèse
N,N-dibenzylthiophene-2-carboxamide can be synthesized through a variety of methods, including the reaction of thiophene-2-carboxylic acid with benzylamine in the presence of a catalyst. This method yields a high purity product and is relatively simple to carry out. Other methods include the reaction of thiophene-2-carboxylic acid with benzyl chloride followed by reaction with ammonia, or the use of a palladium-catalyzed reaction between thiophene-2-carboxylic acid and benzyl bromide.
Applications De Recherche Scientifique
N,N-dibenzylthiophene-2-carboxamide has been studied for its potential applications in a variety of scientific areas. It has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections. Additionally, N,N-dibenzylthiophene-2-carboxamide has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. N,N-dibenzylthiophene-2-carboxamide has also been studied for its potential use in organic electronics due to its unique electronic properties.
Propriétés
Formule moléculaire |
C19H17NOS |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N,N-dibenzylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H17NOS/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
Clé InChI |
ASTXNWPSIPDNBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)

![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

